Kinase Hinge-Binding Selectivity Driven by 4-Methoxy-Benzothiazole vs. Unsubstituted Benzothiazole
In a series of 2-morpholino-benzothiazole derivatives targeting PI3Kβ, the 4-methoxy substituent on the benzothiazole core contributed an additional –1.2 kcal/mol to the binding free energy (ΔG) relative to the unsubstituted benzothiazole analog, as calculated by molecular docking and validated by SPR (surface plasmon resonance) shift assays [1]. The target compound N-cyclopropyl-4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide retains this 4-methoxy architecture, implying a comparable gain in hinge-region affinity. The closest unsubstituted analog, 4-(1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide (CAS 2640865-61-6 minus 4-OMe), is commercially available but lacks this enthalpic advantage.
| Evidence Dimension | Binding free energy contribution of 4-methoxy substituent |
|---|---|
| Target Compound Data | ΔG contribution estimated at –1.2 kcal/mol (class inference from PI3Kβ series) |
| Comparator Or Baseline | 4-unsubstituted benzothiazole analog: ΔG contribution 0 kcal/mol (reference baseline) |
| Quantified Difference | Approx. –1.2 kcal/mol favoring the 4-methoxy compound |
| Conditions | Molecular docking (AutoDock Vina) and SPR on PI3Kβ catalytic subunit; data from published benzothiazole–morpholine SAR study |
Why This Matters
A 1.2 kcal/mol improvement in binding free energy can correspond to a ~7-fold increase in binding affinity at 298 K, which directly influences the sensitivity and selectivity of the compound in kinase profiling assays—critical for users seeking a potent, scalable starting point for kinase inhibitor optimization.
- [1] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Chinese Journal of Medicinal Chemistry, 2019. Docking studies and SPR data for 2-morpholino-benzothiazole series. View Source
